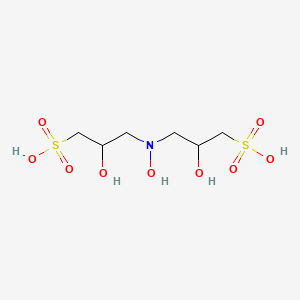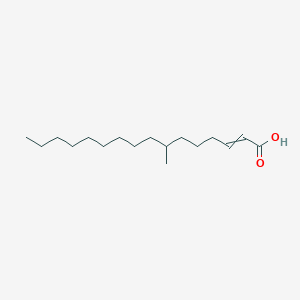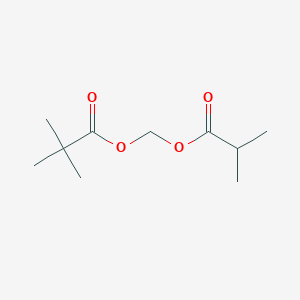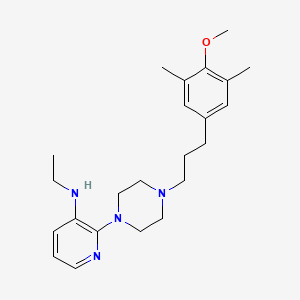
3,3'-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as sulfonation and hydroxylation to introduce the sulfonic acid and hydroxyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Aplicaciones Científicas De Investigación
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making it a valuable compound in research .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): This compound has a similar structure but includes a piperazine ring, which can alter its reactivity and applications.
3-[(2-Hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid: This compound has a different amine group, which can affect its chemical properties and uses.
Uniqueness
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is unique due to its specific combination of hydroxyl and sulfonic acid groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications where precise chemical interactions are required .
Propiedades
Número CAS |
134559-72-1 |
|---|---|
Fórmula molecular |
C6H15NO9S2 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
2-hydroxy-3-[hydroxy-(2-hydroxy-3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO9S2/c8-5(3-17(11,12)13)1-7(10)2-6(9)4-18(14,15)16/h5-6,8-10H,1-4H2,(H,11,12,13)(H,14,15,16) |
Clave InChI |
GWURRSXJLUMYHG-UHFFFAOYSA-N |
SMILES canónico |
C(C(CS(=O)(=O)O)O)N(CC(CS(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)


![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)



dimethylsilane](/img/structure/B14280037.png)
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-](/img/structure/B14280042.png)


